
Tert-butyl (1-(4-(difluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (1-(4-(difluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate is a complex organic compound with a unique structure that includes a tert-butyl carbamate group, a difluoromethyl-substituted pyrrolidine ring, and a cyclopropyl group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the carbon-carbon bonds .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and reaction temperatures to ensure efficient synthesis. The exact methods can vary depending on the desired scale of production and the specific requirements of the application.
化学反応の分析
Types of Reactions
Tert-butyl (1-(4-(difluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at various positions within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as cesium carbonate, and solvents like 1,4-dioxane. The reaction conditions, such as temperature and reaction time, can significantly influence the outcome of the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can produce various substituted derivatives of the original compound .
科学的研究の応用
Tert-butyl (1-(4-(difluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of tert-butyl (1-(4-(difluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The difluoromethyl group and the pyrrolidine ring play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes or modulate protein-protein interactions, leading to its observed effects .
類似化合物との比較
Similar Compounds
tert-butyl (1-(pyrrolidin-3-yl)cyclopropyl)carbamate: This compound lacks the difluoromethyl group but has a similar core structure.
tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: This compound has a different substituent but shares the tert-butyl carbamate group.
Uniqueness
The presence of the difluoromethyl group in tert-butyl (1-(4-(difluoromethyl)pyrrolidin-3-yl)cyclopropyl)carbamate makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical properties, reactivity, and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C13H22F2N2O2 |
|---|---|
分子量 |
276.32 g/mol |
IUPAC名 |
tert-butyl N-[1-[4-(difluoromethyl)pyrrolidin-3-yl]cyclopropyl]carbamate |
InChI |
InChI=1S/C13H22F2N2O2/c1-12(2,3)19-11(18)17-13(4-5-13)9-7-16-6-8(9)10(14)15/h8-10,16H,4-7H2,1-3H3,(H,17,18) |
InChIキー |
LROGBRUXGBXHJM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2CNCC2C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


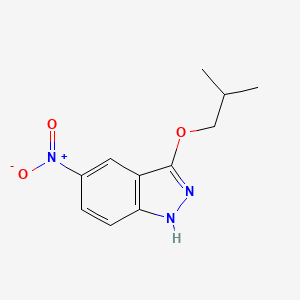
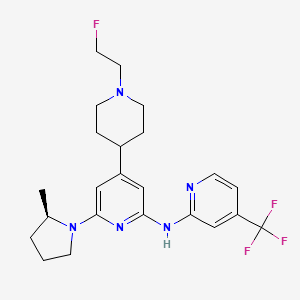
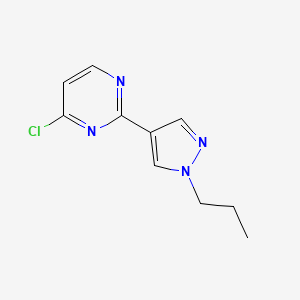

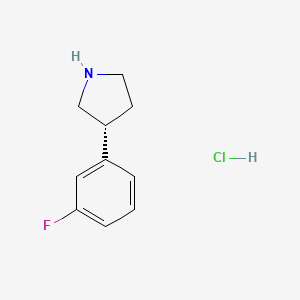

![N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11788505.png)


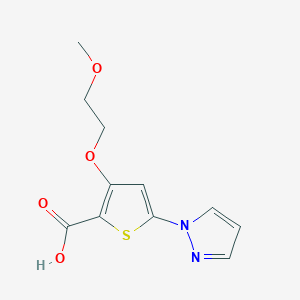
![Hexahydrocyclopenta[c]pyrrole-5-carboxylicacid](/img/structure/B11788529.png)
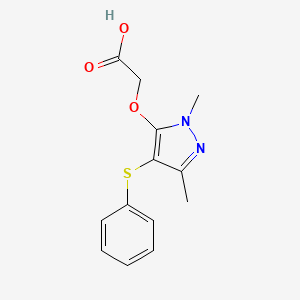
![4-(8-Chloroimidazo[1,5-A]pyrazin-3-YL)morpholine](/img/structure/B11788547.png)

